
3-Chloro-4-(hydroxymethyl)phenylboronic acid
Descripción general
Descripción
“3-Chloro-4-(hydroxymethyl)phenylboronic acid” is a boronic acid derivative with the molecular formula C7H8BClO3 . It is a solid substance and is commonly used in organic synthesis .
Molecular Structure Analysis
The molecular structure of “3-Chloro-4-(hydroxymethyl)phenylboronic acid” consists of a phenyl group (C6H5-) attached to a boronic acid group (B(OH)2), with a chlorine atom and a hydroxymethyl group (-CH2OH) substituted at the 3rd and 4th positions of the phenyl ring, respectively .
Chemical Reactions Analysis
Boronic acids, including “3-Chloro-4-(hydroxymethyl)phenylboronic acid”, are known to participate in various chemical reactions. For instance, they are involved in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . They also undergo catalytic protodeboronation, a process that involves the removal of a boron group from the molecule .
Aplicaciones Científicas De Investigación
Tuberculosis Treatment Research
3-Chloro-4-(hydroxymethyl)phenylboronic acid is used in the synthesis of inhibitors targeting the Mycobacterium tuberculosis H37Rv chorismate mutase. This enzyme is crucial for the survival and pathogenicity of tuberculosis bacteria, making these inhibitors potential candidates for new anti-tuberculosis drugs .
Antiviral Drug Development
This compound is involved in creating HIV protease inhibitors with antiviral activity, particularly against drug-resistant strains of the virus. Such research is vital for developing treatments that remain effective as the virus evolves .
PDE4B Inhibitors Synthesis
It serves as a precursor in synthesizing pyrrole derivatives used as PDE4B inhibitors. PDE4B is an enzyme linked to inflammatory diseases, and inhibitors can have therapeutic applications in conditions like asthma or COPD .
mTOR Kinase Inhibition
Researchers use 3-Chloro-4-(hydroxymethyl)phenylboronic acid to synthesize imidazo[4,5-b]pyrazin-2-ones, which act as mTOR kinase inhibitors. The mTOR pathway is implicated in various diseases, including cancer and diabetes, making these compounds significant for therapeutic research .
Suzuki-Miyaura Cross-Coupling
This boronic acid derivative is a reagent in Suzuki-Miyaura cross-coupling reactions, a widely applied method for forming carbon-carbon bonds in organic synthesis. This reaction is pivotal in pharmaceuticals and materials science to create complex molecules .
Safety and Hazards
The safety information for “3-Chloro-4-(hydroxymethyl)phenylboronic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mecanismo De Acción
Mode of Action
- Phenylboronic acids are commonly used in Suzuki–Miyaura cross-coupling reactions. In this process, oxidative addition occurs with electrophilic organic groups (e.g., aryl halides), leading to the formation of a new Pd–C bond. However, transmetalation occurs with nucleophilic organic groups (e.g., boron compounds), transferring the organic group from boron to palladium .
Action Environment
- The rate of hydrolysis of phenylboronic acids is pH-dependent. At physiological pH, hydrolysis is accelerated . Stability and efficacy may vary based on factors like temperature, humidity, and light exposure.
Propiedades
IUPAC Name |
[3-chloro-4-(hydroxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO3/c9-7-3-6(8(11)12)2-1-5(7)4-10/h1-3,10-12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDIABAAAASRGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CO)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1190875-60-5 | |
| Record name | [3-chloro-4-(hydroxymethyl)phenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



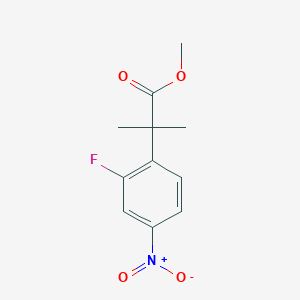
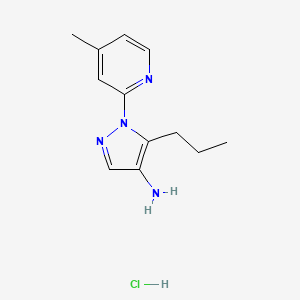
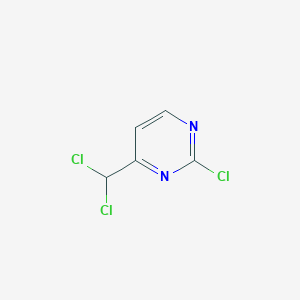
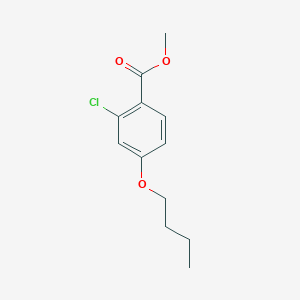
![3-(6-methylpyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1430708.png)
![3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine hydrochloride](/img/structure/B1430711.png)
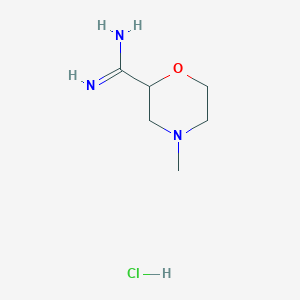
![2-[5-(Methoxymethyl)furan-2-yl]pyrrolidine](/img/structure/B1430714.png)
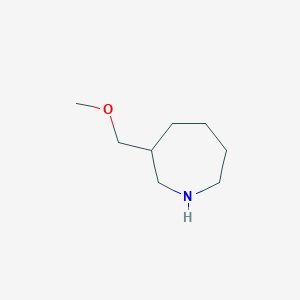
![ethyl 7a-hydroxy-2-oxo-1H,2H,4aH,5H,6H,7H,7aH-cyclopenta[b]pyridine-4a-carboxylate](/img/structure/B1430717.png)

![7-Chloroimidazo[1,5-a]quinoxalin-4-ol](/img/structure/B1430720.png)
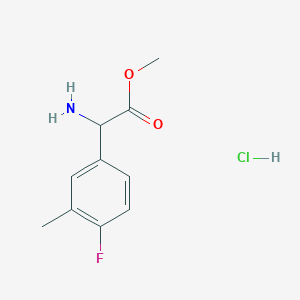
![(2,2-Difluoroethyl)(methyl)[2-(methylamino)ethyl]amine dihydrochloride](/img/structure/B1430722.png)